Cas no 212622-32-7 (4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5-(methylamino)pyridazine-3(2H)-one
- 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
- HMS3437O12
- 4-Chloro-5-(methylamino)pyridazin-3(2H)-one
- 5-chloro-4-(methylamino)-1H-pyridazin-6-one
- Z2491387504
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- MDL: MFCD20231940
- インチ: 1S/C5H6ClN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10)
- InChIKey: LRJLZXFFOZLZHM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(NN=CC=1NC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 53.5
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB011799037-1g |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95+% | 1g |
¥4434.00 | 2023-09-15 | |
Enamine | EN300-269966-0.5g |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95.0% | 0.5g |
$310.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555566-1g |
4-Chloro-5-(methylamino)pyridazin-3(2H)-one |
212622-32-7 | 98% | 1g |
¥4480 | 2023-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23885-1G |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 1g |
¥ 1,920.00 | 2023-04-03 | |
A2B Chem LLC | AX42496-250mg |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 250mg |
$206.00 | 2024-04-20 | |
A2B Chem LLC | AX42496-500mg |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 500mg |
$362.00 | 2024-04-20 | |
A2B Chem LLC | AX42496-2.5g |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23885-1g |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 1g |
¥1920.0 | 2024-04-22 | |
A2B Chem LLC | AX42496-10g |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 10g |
$1907.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23885-5G |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one |
212622-32-7 | 95% | 5g |
¥ 5,775.00 | 2023-04-03 |
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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3. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one (CAS No. 212622-32-7)
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 212622-32-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chloro substituent at the 4-position and a methylamino group at the 5-position imparts unique reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry and drug discovery.
The structural features of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one contribute to its versatility as a synthetic intermediate. The dihydropyridazine core provides a scaffold that can be further modified to explore various pharmacophores. This compound has garnered attention due to its potential role in the development of novel therapeutic agents, particularly in addressing unmet medical needs where specific molecular interactions are required.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives. These compounds have shown promise in multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The chloro and methylamino functional groups in 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one are particularly noteworthy, as they can participate in hydrogen bonding, π-stacking interactions, and other key molecular recognition processes that are critical for drug-receptor binding.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling cascades that drive pathological processes. The pyridazine core of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one offers a suitable platform for modulating kinase activity through precise structural tailoring.
Recent studies have highlighted the importance of optimizing the electronic and steric properties of heterocyclic compounds to enhance their biological efficacy. The chloro substituent at the 4-position introduces electrophilicity, which can be exploited for covalent bond formation with biological targets. Meanwhile, the methylamino group at the 5-position contributes to basicity and hydrogen bonding capabilities, allowing for interactions with acidic or polar residues on protein surfaces. These features make 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one a promising candidate for further investigation.
The synthesis of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one involves multi-step organic transformations that highlight its synthetic utility. The construction of the dihydropyridazine ring typically requires cyclization reactions under controlled conditions. Functional group transformations such as chlorination and amination further refine the molecular structure to achieve the desired properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In drug discovery pipelines, 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one serves as a valuable building block for generating libraries of compounds for high-throughput screening (HTS). HTS allows researchers to rapidly assess large collections of molecules for their biological activity against target proteins or enzymes. The structural diversity provided by this compound facilitates the identification of novel lead compounds with optimized pharmacokinetic profiles.
The pharmacokinetic properties of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as solubility, stability, metabolic clearance rates, and distribution must be carefully evaluated to determine its bioavailability and duration of action. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation.
One notable application area is in oncology research. Pyridazine derivatives have demonstrated preclinical activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The ability of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one to modulate these pathways makes it an attractive candidate for further development into an anticancer therapeutic.
The development of next-generation sequencing (NGS) technologies has provided deeper insights into genetic mutations that contribute to drug resistance or sensitivity in patients with cancer or other diseases. This information is being leveraged to design more targeted therapies based on compounds like 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one, ensuring that patients receive treatments tailored to their specific molecular profiles.
In conclusion,4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one (CAS No. 212622-32-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in oncology where kinase inhibition is a key strategy for combating disease progression. As research continues to uncover new biological targets and synthetic methodologies improve efficiency,this compound is poised to play an important role in shaping future treatments.
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